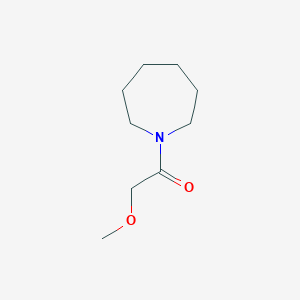
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 1995, and it has since been the subject of numerous scientific studies. The purpose of
Mecanismo De Acción
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide acts as a potent agonist of the cannabinoid receptor CB1, which is found primarily in the central nervous system. Activation of CB1 receptors by N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of pain, mood, and other physiological processes. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may also act on other receptors, such as the vanilloid receptor TRPV1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide are primarily mediated by its actions on the CB1 receptor. Studies have shown that N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has potent analgesic and anti-inflammatory effects, and it may also have neuroprotective properties. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may also affect other physiological processes, such as appetite regulation, cardiovascular function, and immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide for lab experiments is its potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, one limitation of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide is its potential for off-target effects, particularly on other receptors such as TRPV1. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for the study of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide. One area of research is the development of new cannabinoid receptor agonists based on the structure of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide may have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Further studies are needed to fully understand the biochemical and physiological effects of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide involves the reaction of cyclopentanone with hydroxylamine to form cyclopentanone oxime, which is then reacted with ethyl chloroacetate to form ethyl 2-cyclopentylidene-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Studies have shown that N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has potent analgesic and anti-inflammatory effects, and it may also have neuroprotective properties. Additionally, N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide has been studied for its potential use in drug development, particularly in the development of new cannabinoid receptor agonists.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-12-7-4-5-8-12)11-16-10-6-2-1-3-9-14(16)18/h12H,1-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPDMLBYSXNVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(2-oxoazocan-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)

![N-[(3-fluorophenyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512556.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)



![N-[2-(methoxymethyl)phenyl]-3-methylpiperidine-1-carboxamide](/img/structure/B7512592.png)